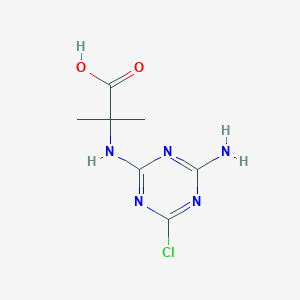

N-(4-Amino-6-chloro-1,3,5-triazin-2-yl)-2-methylalanine

Overview

Description

The compound is a derivative of 1,3,5-triazine, which is a class of organic compounds that have been investigated for their biologically active properties . These compounds exhibit antimalarial, antimicrobial, anti-cancer, and anti-viral activities, among other beneficial properties .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, 4-chloro-6 (phenylamino)-1,3,5-triazin-2-yl)amino-4- (2,4 dichlorophenyl)thiazol-5-yl-diazenyl)phenyl was synthesized by the condensation of cyanuric chloride with aniline .Molecular Structure Analysis

The molecular structure of similar compounds was confirmed by various spectroscopic techniques, including IR, NMR, and mass spectrometry . The experimentally obtained spectroscopic data was compared with theoretical calculated results achieved using high-level density functional theory (DFT) method .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds typically involve the replacement of chloride ions in cyanuric chloride .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds were evaluated at DFT/B3LYP/6-31 + (d) level of theory . Hyper-conjugative interaction persisting within the molecules, which accounts for the bio-activity of the compound, was evaluated from natural bond orbital (NBO) analysis .Scientific Research Applications

Anticancer Agent Development

Recent studies have explored the potential of triazine derivatives as anticancer agents. The incorporation of a triazine ring into molecular structures has shown promise in the design of new compounds with antitumor activity . These compounds have been evaluated for their cytotoxic activity against various tumor cell lines, such as HCT-116 (colon cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells. The structure-activity relationship (SAR) studies suggest that certain substituents on the triazine ring significantly enhance cytotoxic activity, offering a pathway for the development of novel anticancer drugs.

Antimicrobial Applications

The triazine core structure has been utilized in the synthesis of compounds with antimicrobial properties. Research indicates that 1,3,5-triazine derivatives exhibit activity against multidrug-resistant bacterial strains . This opens up possibilities for the compound to be used in creating new antibiotics or antiseptics, addressing the growing concern of antibiotic resistance.

Molecular Docking Studies

Molecular docking studies have been conducted to understand the interaction of triazine derivatives with biological targets. For instance, the binding mode of active compounds within the active site of the MDM2 protein, which is implicated in cancer pathogenesis, has been evaluated . Such studies are crucial for drug design and development, providing insights into the molecular basis of compound efficacy.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a method used to predict the activity of new compounds based on their chemical structure. Triazine derivatives have been the subject of QSAR studies to establish predictive models for their cytotoxic activity . These models are invaluable tools for researchers to forecast the biological activity of new compounds before synthesis, saving time and resources in drug development.

Cell Cycle Analysis

The impact of triazine derivatives on the cell cycle has been investigated to understand their mechanism of action as potential anticancer agents. Studies have shown that these compounds can induce cell cycle arrest in both the G0/G1 and G2/M phases in a p53-independent manner . This is significant for cancer therapy as it provides a different approach to targeting cancer cells, which may be effective even in p53-mutated cancers.

Apoptosis Induction

Apoptosis, or programmed cell death, is a key mechanism by which anticancer drugs eliminate cancer cells. Research has indicated that certain triazine derivatives can induce apoptosis in tumor cell lines . Understanding and enhancing this process could lead to more effective cancer treatments.

Mechanism of Action

Target of Action

Compounds with similar structures, such as other 1,3,5-triazine derivatives, have been found to exhibit antitumor and antimicrobial properties, suggesting potential targets within these biological systems.

Mode of Action

For instance, some triazine derivatives have been found to induce cell cycle arrest in a p53-independent manner , suggesting that they may interact with cellular machinery involved in cell cycle regulation.

Result of Action

Similar compounds have been found to exhibit cytotoxic activity toward tumor cell lines , suggesting that this compound could have similar effects.

properties

IUPAC Name |

2-[(4-amino-6-chloro-1,3,5-triazin-2-yl)amino]-2-methylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10ClN5O2/c1-7(2,3(14)15)13-6-11-4(8)10-5(9)12-6/h1-2H3,(H,14,15)(H3,9,10,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOVSIGWGHYIRFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)O)NC1=NC(=NC(=N1)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10ClN5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90783416 | |

| Record name | N-(4-Amino-6-chloro-1,3,5-triazin-2-yl)-2-methylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90783416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-Amino-6-chloro-1,3,5-triazin-2-yl)-2-methylalanine | |

CAS RN |

36749-35-6 | |

| Record name | N-(4-Amino-6-chloro-1,3,5-triazin-2-yl)-2-methylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90783416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

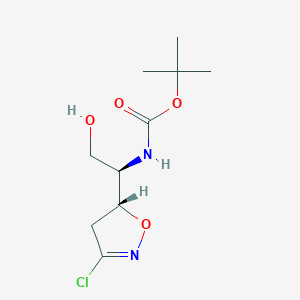

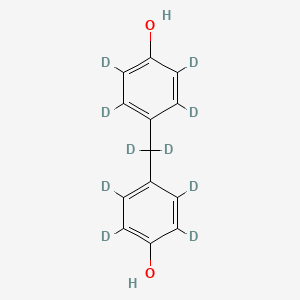

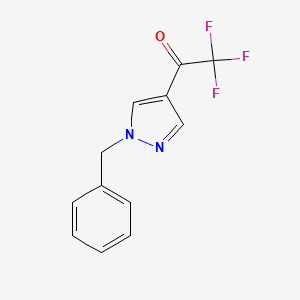

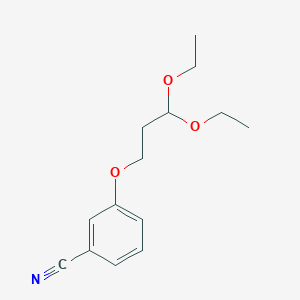

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-Benzyl-N-[2-(benzylamino)-2-oxoethyl]-2-chloroacetamide](/img/structure/B1443878.png)